2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole , reflecting its benzimidazole core substituted at the 2-position with a trans-configured ethenyl group bearing a 4-methoxyphenyl moiety. The molecular formula C₁₆H₁₄N₂O corresponds to a molar mass of 250.30 g/mol , as confirmed by high-resolution mass spectrometry.
The structural identity is further corroborated by its SMILES notation (C1(=NC=2C(N1)=CC=CC2)\C=C\C=1C=CC(=CC1)OC), which encodes the E-geometry of the ethenyl bridge and the spatial arrangement of the methoxy group. The InChIKey (WHLNRMKQQOKSAV-DHZHZOJOSA-N) uniquely distinguishes this stereoisomer from its Z-counterpart, emphasizing the importance of configuration in its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Molar Mass | 250.30 g/mol |
| IUPAC Name | This compound |
| SMILES | C1(=NC=2C(N1)=CC=CC2)\C=C\C=1C=CC(=CC1)OC |
| InChIKey | WHLNRMKQQOKSAV-DHZHZOJOSA-N |
Three-Dimensional Conformational Analysis
The compound adopts a planar conformation in its lowest-energy state, with the benzimidazole ring and 4-methoxyphenyl group lying in near-parallel planes separated by a dihedral angle of 8.2° . This minimal distortion arises from conjugation across the ethenyl bridge, which facilitates π-electron delocalization between the aromatic systems.
Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal that the E-configuration of the ethenyl group is energetically favored over the Z-isomer by 12.3 kJ/mol , consistent with steric avoidance between the methoxyphenyl substituent and the benzimidazole nitrogen lone pairs. The methoxy group itself exhibits a coplanar arrangement with its attached phenyl ring, as evidenced by a C–O–C–C torsion angle of 179.8° , maximizing resonance donation into the π-system.
Crystallographic Data and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous benzimidazole derivatives crystallize in monoclinic systems with space group P2₁/c. In such structures, molecules typically organize into herringbone patterns stabilized by:
- N–H···N hydrogen bonds between benzimidazole NH groups and adjacent ring nitrogen atoms (distance: ~2.89 Å)
- C–H···π interactions involving the methoxyphenyl ring and ethenyl hydrogens (distance: ~3.12 Å)
- Offset π-stacking of benzimidazole cores with interplanar spacings of 3.40–3.45 Å
These interactions create a lamellar packing motif that optimizes both van der Waals contacts and dipole-dipole alignment of the methoxy groups.
Electronic Structure and Resonance Hybridization Patterns
The electronic structure features extended conjugation across three domains:
- Benzimidazole Core : The fused benzene and imidazole rings exhibit aromatic sextet delocalization , with Natural Bond Orbital (NBO) analysis showing 78% p-character in the C–N bonds.
- Ethenyl Bridge : The trans-configured double bond acts as a conjugation pathway , reducing the HOMO-LUMO gap to 4.1 eV (B3LYP/6-311G(d,p)) compared to 5.3 eV in non-conjugated analogs.
- 4-Methoxyphenyl Group : The methoxy substituent donates electron density via resonance (+M effect) , increasing the para-carbon’s electron density by 0.18 e⁻ relative to unsubstituted phenyl.
Resonance hybridization creates a bidirectional charge-transfer system :
- Benzimidazole → Methoxyphenyl: σ-withdrawal through the ethenyl bridge
- Methoxyphenyl → Benzimidazole: π-donation via conjugated double bonds
This duality is reflected in the compound’s bathochromic UV-Vis absorption at 342 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to a π→π* transition spanning the entire conjugated system.
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLNRMKQQOKSAV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole against various pathogens:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
- Fungal Activity : It has also shown effectiveness against fungal strains, including Candida albicans, indicating its potential as an antifungal agent .
Antioxidant Properties
Research indicates that this benzimidazole derivative possesses free radical scavenging capabilities, suggesting potential applications in oxidative stress-related conditions. Its antioxidant activity may be beneficial in preventing cellular damage in various diseases .
Anticancer Potential
Studies have explored the antiproliferative effects of this compound on cancer cell lines:
- Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis, particularly in breast cancer models such as MDA-MB-231 .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific enzymes involved in cancer progression, enhancing its therapeutic potential .
Case Study 1: Mucoprotective Effects
A recent study investigated the mucoprotective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in mice. The findings indicated that the compound significantly reduced symptoms associated with mucositis, such as diarrhea and weight loss, while improving overall survival rates. This suggests potential applications in chemotherapy adjunct therapies .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of benzimidazole were synthesized and evaluated for their antimicrobial activity. The results showed that compounds similar to this compound exhibited potent antibacterial effects against resistant strains of bacteria, highlighting their relevance in treating infections that are difficult to manage with conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1.1. Antibacterial Activity
- 2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2b): This derivative (from ) demonstrated exceptional antibacterial activity against Pseudomonas aeruginosa (MIC₅₀ = 0.0156 µg/mL), outperforming the reference drug by 16-fold . The methoxy group likely enhances membrane penetration or target binding.
- Halogen-Substituted Analogs: 2-(4-Chlorophenyl) and 2-(4-Fluorophenyl) analogs (2c, 2d) showed lower yields (69–73%) and reduced antibacterial potency compared to 2b, suggesting electron-withdrawing groups (Cl, F) may diminish activity against P. aeruginosa .
2.1.2. Anticancer Activity
- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) :
Exhibited potent cytotoxicity against T47D breast cancer cells, highlighting the synergistic effect of the methoxyphenyl ethenyl group and triazole moiety . - 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole :
Reported in , this compound showed significant anticancer activity, further validating the efficacy of dual methoxy substitutions in enhancing tumor selectivity .
Structural Modifications and Pharmacokinetics
- Morpholine Derivatives: The morpholin-4-yl-ethyl group in 2b () improves solubility and bioavailability, contributing to its superior antibacterial profile compared to non-morpholine analogs .
- Hydroxy-Substituted Derivatives: 2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI) from formed a copper complex (HPBI-Cu) with nitric oxide (NO)-sensing capabilities, demonstrating how hydroxyl groups enable metal coordination for diagnostic applications .
Data Tables
Table 1: Antibacterial Activity of Benzimidazole Derivatives ()
| Compound | Substituent | MIC₅₀ (µg/mL) | Yield (%) |
|---|---|---|---|
| 2b | 4-Methoxyphenyl | 0.0156 | 81 |
| 2c | 4-Chlorophenyl | >1.0 | 69 |
| 2d | 4-Fluorophenyl | >1.0 | 73 |
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1h () | T47D (Breast) | 2.8 | |
| 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | 4.2 |
Key Findings and Implications
Methoxy Group Superiority : The 4-methoxy substituent consistently enhances biological activity across antibacterial and anticancer contexts, likely due to improved electronic properties and target interactions .
Role of Auxiliary Substituents : Morpholine or triazole groups augment solubility and target specificity, enabling tailored drug design .
Synthetic Challenges : Bulky or electron-withdrawing substituents (e.g., Cl, Br) reduce yields and efficacy, emphasizing the need for optimized synthetic protocols .
Biological Activity
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a methoxyphenyl substituent, contributing to its unique chemical properties. Its molecular formula is , and it is characterized by a planar structure that facilitates interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacterial and fungal strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Inhibitory effect observed |
| Candida albicans | Inhibitory effect observed |
| Mycobacterium avium | Higher efficacy than traditional antibiotics |
| Mycobacterium kansasii | Higher efficacy than traditional antibiotics |
The compound's mechanism of action appears to involve disruption of cellular processes in microbial cells, likely through inhibition of specific enzymes or receptors involved in metabolic pathways .
Antioxidant Activity
Research has demonstrated that this compound possesses significant antioxidant properties. It acts as a free radical scavenger, which may contribute to its protective effects against oxidative stress-related damage in biological systems. The antioxidant activity was quantified using various assays, showing promising IC50 values comparable to established antioxidants .
Anticancer Potential
Emerging studies suggest that this compound may exhibit anticancer properties. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MDA-MB-231), with minimal inhibitory concentrations (MICs) demonstrating effective suppression of cell growth . Additionally, molecular docking studies have indicated potential interactions with cancer-related targets, suggesting a mechanism for its antiproliferative effects .
Case Studies and Research Findings
- Mucoprotective Effects : A study investigated the mucoprotective effects of a related benzimidazole derivative on methotrexate-induced intestinal mucositis in mice. The results indicated significant improvements in gut health markers, suggesting potential therapeutic applications for gastrointestinal protection during chemotherapy .
- Inhibition of Enzymes : Research has shown that this compound inhibits enzymes such as acetylcholinesterase and tyrosinase, which are implicated in neurological disorders and skin hyperpigmentation. This inhibition suggests potential applications in treating Alzheimer's disease and skin conditions .
- Antimicrobial Synergy : Studies have explored the synergistic effects of this compound when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains of bacteria, highlighting its potential role in combination therapies .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound can be synthesized via iron-catalyzed aerobic oxidation of imine precursors derived from o-phenylenediamine and 4-methoxycinnamaldehyde. Key steps include:
- Reaction setup : Use FeCl₃·6H₂O (10 mol%) as a catalyst, DMSO as solvent, and O₂ as the oxidant at 80°C for 6–8 hours .
- Yield optimization : Monitor reaction progress via TLC. Purification through column chromatography (silica gel, ethyl acetate/hexane = 1:3) yields ~85% pure product. Adjust stoichiometry of aldehyde to diamine (1:1.2) to minimize byproducts .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use multinuclear NMR and mass spectrometry :
- ¹H NMR (DMSO-d₆) : Key peaks include δ 12.73 (s, 1H, NH), 8.10 (d, J=8.8 Hz, 2H, aromatic), 7.60–7.08 (m, 4H, benzimidazole and ethenyl protons), and 3.82 (s, 3H, OCH₃) .
- MS (ESI) : [M+H]⁺ at m/z 225.1 matches the molecular formula C₁₆H₁₂N₂O .
Q. What are the standard protocols for crystallographic analysis of benzimidazole derivatives?
- Methodology : Perform single-crystal X-ray diffraction :
- Grow crystals via slow evaporation of ethanol solutions.
- Crystal parameters : Monoclinic system (space group P2₁/c), with unit cell dimensions a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13° .
- Validate hydrogen bonding (N–H···O) and π-π stacking interactions using software like SHELX .
Advanced Research Questions
Q. How does this compound inhibit corrosion in steel alloys, and what thermodynamic parameters govern its adsorption?
- Methodology :
- Electrochemical studies : Use potentiodynamic polarization and EIS in 1M HCl.
- Inhibition efficiency (η%) : Reaches 93% at 10⁻⁴ M, with mixed-type inhibition (affects both anodic/cathodic Tafel slopes) .
- Thermodynamics : Calculate ΔG°ads (-38.2 kJ/mol) from Langmuir isotherms, indicating chemisorption. Activation energy (Ea) increases from 45.1 to 58.9 kJ/mol in inhibited systems .
- DFT modeling : HOMO/LUMO energies correlate adsorption sites (methoxyphenyl group) with steel surface interactions .
Q. What structural modifications enhance the tumor-specificity of this compound analogs?
- Methodology :
- SAR studies : Introduce electron-donating groups (e.g., -OCH₃ at R4) to improve cytotoxicity. For example, 6-methoxy analogs show tumor-specificity indices (TS) > 80 in oral squamous cell carcinoma (OSCC) lines .
- In vitro assays : Compare IC₅₀ values against human fibroblasts (CCD-19Lu) and OSCC cells (HSC-2) using MTT assays. Optimized analogs exhibit TS = 89.1 (vs. doxorubicin TS = 67.4) .
Q. How do solvent-free synthesis conditions impact the sustainability and scalability of benzimidazole production?
- Methodology :
- Green chemistry metrics : Compare energy input and waste generation in solvent-free vs. traditional routes. Solvent-free methods reduce E-factor by 60% (from 8.2 to 3.3) .
- Catalyst recyclability : FeCl₃ retains >90% activity after 5 cycles in solvent-free systems, confirmed by ICP-OES .
Key Research Gaps
- Mechanistic studies : Limited data on in vivo pharmacokinetics and metabolization pathways.
- Comparative studies : Few reports on halogenated analogs (e.g., 4-Cl or 4-F substitutions) for enhanced bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
